1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of an iodine atom at the 4-position and a sulfonyl group attached to a 4-methylphenyl ring at the 1-position
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step synthetic routes. One common method includes the iodination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The sulfonyl group can participate in coupling reactions, forming new bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a probe for studying biological processes and interactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group and iodine atom play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- can be compared with other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[(4-methylphenyl)sulfonyl]-
- 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-
These compounds share similar structural features but differ in the halogen atom present at the 4-position
Properties
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXIUUAPINEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182180 | |
Record name | 4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-97-9 | |
Record name | 4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092579-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801182180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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